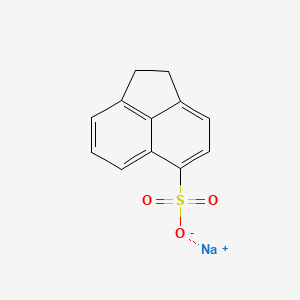
4-(2-oxo-1-piperidinyl)-N-(3-phenylpropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-oxo-1-piperidinyl)-N-(3-phenylpropyl)benzenesulfonamide, also known as N-Phenyl-4-piperidinone benzene sulfonamide (NPBBS), is a chemical compound that has been studied for its potential as a therapeutic agent. This compound has been found to have several biochemical and physiological effects, and its mechanism of action has been investigated extensively.
作用機序
The mechanism of action of NPBBS is not fully understood. However, it has been suggested that the compound acts on the GABAergic system by increasing the release of GABA and enhancing its binding to GABA receptors. This leads to an increase in the inhibitory neurotransmission, which results in the observed anticonvulsant and anxiolytic effects. NPBBS has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. This inhibition leads to the observed anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
NPBBS has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to an increase in the inhibitory neurotransmission. This results in the observed anticonvulsant and anxiolytic effects. NPBBS has also been found to inhibit the activity of COX-2, which leads to the observed anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the advantages of using NPBBS in lab experiments is its well-established synthesis method. The compound is also stable and can be stored for long periods of time. However, one of the limitations of using NPBBS is its low solubility in water, which can make it difficult to administer in experiments. Another limitation is the lack of data on its toxicity and potential side effects.
将来の方向性
There are several future directions for the research on NPBBS. One direction is to investigate its potential as a therapeutic agent for other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential as an anti-cancer agent, as it has been found to have cytotoxic effects on cancer cells. Further studies are also needed to investigate its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics.
合成法
The synthesis of NPBBS involves the reaction of 4-piperidone with phenylpropanolamine and benzene sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained after purification by column chromatography. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
科学的研究の応用
NPBBS has been studied for its potential as a therapeutic agent for several diseases. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. The compound has been tested in animal models for its efficacy in treating neuropathic pain, epilepsy, and other neurological disorders. It has also been studied for its potential as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-(3-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20-10-4-5-16-22(20)18-11-13-19(14-12-18)26(24,25)21-15-6-9-17-7-2-1-3-8-17/h1-3,7-8,11-14,21H,4-6,9-10,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGSGTFDKDIWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5026605.png)
![5-(3-nitrobenzoyl)-4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5026607.png)
![11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026609.png)
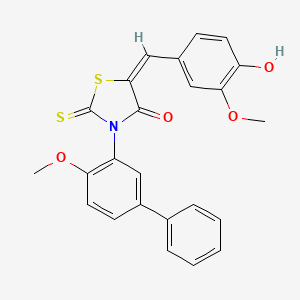
![5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5026617.png)
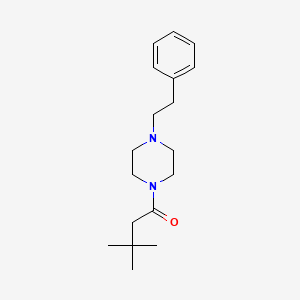
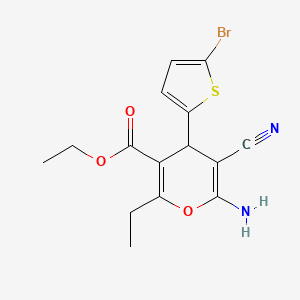
![1-[3-(ethoxymethyl)-4-methoxyphenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5026639.png)
![2-(4-butoxyphenyl)-5-[4-(diethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5026640.png)
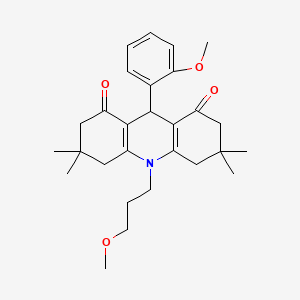
![N~1~-(4-chlorobenzyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5026653.png)
![(3S)-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5026672.png)
![1-(4-nitrophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5026676.png)
